molecular formula C10H13FOS B12633755 2-iso-Butoxy-5-fluorothiophenol

2-iso-Butoxy-5-fluorothiophenol

Cat. No.: B12633755
M. Wt: 200.27 g/mol
InChI Key: FNFKSJDPNQKEOD-UHFFFAOYSA-N
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Description

2-iso-Butoxy-5-fluorothiophenol is an organic compound with the molecular formula C10H13FOS It is characterized by the presence of a butoxy group, a fluorine atom, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-5-fluorothiophenol typically involves the introduction of the butoxy and fluorine groups onto a thiophenol backbone. One common method involves the reaction of 2-fluorothiophenol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-5-fluorothiophenol can undergo various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the butoxy group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated or de-butoxylated derivatives.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

2-iso-Butoxy-5-fluorothiophenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-5-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy and fluorine groups can influence the compound’s binding affinity and specificity. The thiophenol moiety can participate in redox reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxy-5-fluorothiophenol: Similar structure but with a different alkyl group.

    2-iso-Butoxy-4-fluorothiophenol: Fluorine atom positioned differently on the aromatic ring.

    2-iso-Butoxy-5-chlorothiophenol: Chlorine atom instead of fluorine.

Uniqueness

2-iso-Butoxy-5-fluorothiophenol is unique due to the specific positioning of the butoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

5-fluoro-2-(2-methylpropoxy)benzenethiol

InChI

InChI=1S/C10H13FOS/c1-7(2)6-12-9-4-3-8(11)5-10(9)13/h3-5,7,13H,6H2,1-2H3

InChI Key

FNFKSJDPNQKEOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)F)S

Origin of Product

United States

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